molecular formula C7H16S B1594084 n-Hexyl methyl sulfide CAS No. 20291-60-5

n-Hexyl methyl sulfide

Cat. No.: B1594084
CAS No.: 20291-60-5
M. Wt: 132.27 g/mol
InChI Key: LZRXQHHKXDXOIC-UHFFFAOYSA-N
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Description

n-Hexyl methyl sulfide, also known as hexyl methyl sulfide, is an organic compound with the molecular formula C7H16S. It is a sulfur-containing compound that belongs to the class of thioethers. This compound is characterized by a hexane backbone with a methylthio group attached to the first carbon atom. It is used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Hexyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of hexyl halides with sodium methylthiolate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

C6H13X+CH3SNaC6H13SCH3+NaX\text{C6H13X} + \text{CH3SNa} \rightarrow \text{C6H13SCH3} + \text{NaX} C6H13X+CH3SNa→C6H13SCH3+NaX

where X represents a halogen atom (e.g., chlorine or bromine).

Industrial Production Methods: In industrial settings, hexane, 1-(methylthio)- is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Proper handling and disposal of the compound are essential to prevent exposure to workers and the environment.

Chemical Reactions Analysis

Types of Reactions: n-Hexyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thioether derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

Scientific Research Applications

n-Hexyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce methylthio groups into molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal properties.

    Medicine: Research is ongoing to explore its potential as an antifungal agent for treating fungal infections.

    Industry: It is used in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of hexane, 1-(methylthio)- involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily due to the presence of the sulfur atom, which can undergo nucleophilic attack. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

n-Hexyl methyl sulfide can be compared with other similar thioether compounds, such as:

Uniqueness: this compound is unique due to its specific structure and the presence of the methylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methylsulfanylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRXQHHKXDXOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334134
Record name Hexane, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20291-60-5
Record name Hexane, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylsulfanyl)hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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